molecular formula C24H32N2O3 B500327 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one CAS No. 696628-09-8

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one

Cat. No.: B500327
CAS No.: 696628-09-8
M. Wt: 396.5g/mol
InChI Key: BLJHOQRIBTZXBP-UHFFFAOYSA-N
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Description

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a complex organic compound that belongs to the class of N-arylpiperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution Reaction: The next step involves the substitution of the piperazine ring with 4-ethylphenyl group using a nucleophilic substitution reaction.

    Hydroxypropoxy Group Addition: The hydroxypropoxy group is then introduced through an epoxide ring-opening reaction.

    Final Coupling: The final step involves coupling the substituted piperazine with a phenylpropanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-(4-Phenylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one
  • 1-(4-(3-(4-Methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one

Uniqueness

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is unique due to the presence of the 4-ethylphenyl group, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

1-[4-[3-[4-(4-ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-3-19-5-9-21(10-6-19)26-15-13-25(14-16-26)17-22(27)18-29-23-11-7-20(8-12-23)24(28)4-2/h5-12,22,27H,3-4,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJHOQRIBTZXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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